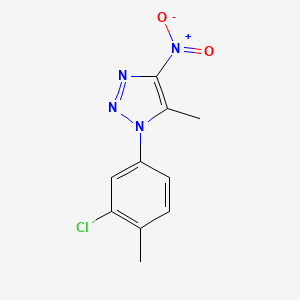
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Chloro-4-methylphenyl)urea” is a urea derivative with the molecular formula C8H9ClN2O . Another related compound is “1-(3-Chloro-4-methylphenyl)-3-methylurea” with the molecular formula C9H11ClN2O .
Synthesis Analysis
While specific synthesis methods for “1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole” were not found, a related compound “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone” has been synthesized and studied for its interference with photosynthesis .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)urea” and “1-(3-Chloro-4-methylphenyl)-3-methylurea” can be found in the PubChem database .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-4-methylphenyl)urea” and “1-(3-Chloro-4-methylphenyl)-3-methylurea” can be found in the PubChem database .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A relevant compound in the study of antimicrobial activities is highlighted by the synthesis and evaluation of various triazole derivatives, including those similar to the compound . These derivatives have been explored for their significant antibacterial and antifungal properties, emphasizing the potential use of 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).
Tautomerism and Structural Analysis
The study of tautomerism in triazoles, including compounds structurally related to 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole, provides insights into their chemical behavior. This research aids in understanding how different substituents affect the tautomeric forms, which is crucial for the development of pharmaceuticals and materials science applications (Kubota & Uda, 1975).
Luminescence Quenching in Tricarbonylrhenium Complexes
Research into pyridyltriazole ligands bearing a 4-substituted phenyl arm, akin to the compound of interest, reveals their influence on the electronic and photophysical properties of tricarbonylrhenium complexes. Such studies are pivotal for the development of luminescent materials and sensors, indicating that the structural features of triazoles can significantly affect their application in photophysical sciences (Wolff et al., 2013).
Corrosion Inhibition
The examination of triazole derivatives as corrosion inhibitors, including those structurally similar to 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole, showcases their potential in protecting metals against corrosion in acidic media. Such research is vital for industries requiring corrosion-resistant materials and coatings, demonstrating the broad applicability of triazole compounds in materials science (Lagrenée et al., 2002).
Fluorescence and Molecular Sensing
The synthesis and characterization of 1,2,3-triazole derivatives with specific substituents have been explored for their fluorescent properties. This area of research is essential for developing new fluorescent probes and sensors, indicating that compounds like 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole could play a role in enhancing the sensitivity and selectivity of fluorescence-based detection methods (Kamalraj, Senthil, & Kannan, 2008).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitrotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-3-4-8(5-9(6)11)14-7(2)10(12-13-14)15(16)17/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIAYCADGOENGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

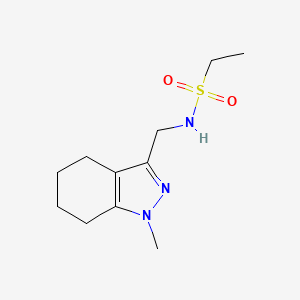
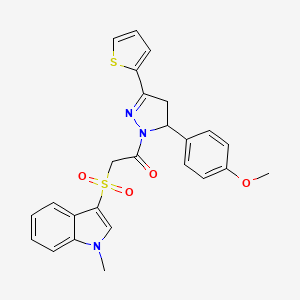
![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)
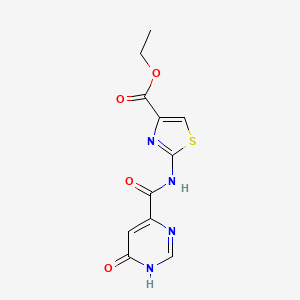
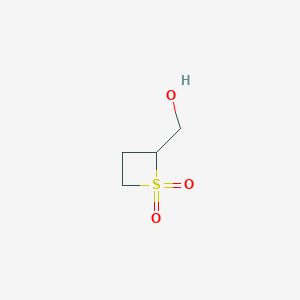
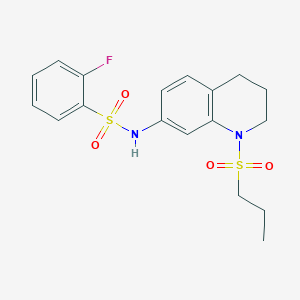
![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)
![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)
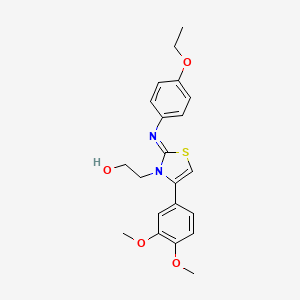
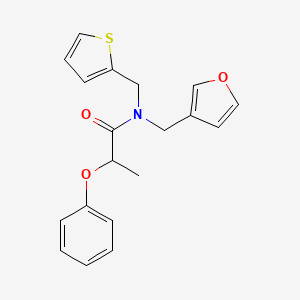
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)